

Spectroscopic Data of 5,5-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethylhexanoic acid

Cat. No.: B1274113

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5,5-dimethylhexanoic acid**, a key organic compound with applications in various research and development sectors. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5,5-dimethylhexanoic acid** (C₈H₁₆O₂, Molar Mass: 144.21 g/mol). This data has been generated based on established principles of spectroscopic theory and computational prediction tools.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
~2.35	Triplet	2H	-CH ₂ -COOH
~1.65	Quintet	2H	-CH ₂ -CH ₂ -COOH
~1.30	Triplet	2H	-C(CH ₃) ₂ -CH ₂ -
~0.90	Singlet	9H	-C(CH ₃) ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)	Carbon Type	Assignment
~180	Quaternary	-COOH
~43	Methylene	-CH ₂ -C(CH ₃) ₃
~36	Methylene	-CH ₂ -COOH
~30	Quaternary	-C(CH ₃) ₃
~29	Methyl	-C(CH ₃) ₃
~22	Methylene	-CH ₂ -CH ₂ -COOH

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
2960-2870	Strong	C-H stretch	Alkane
~1710	Strong	C=O stretch	Carboxylic Acid
~1470	Medium	C-H bend	Alkane
~1370	Medium	C-H bend	Alkane (gem-dimethyl)
~1280	Medium	C-O stretch	Carboxylic Acid
~930	Broad, Medium	O-H bend	Carboxylic Acid

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
144	Low	[M] ⁺ (Molecular Ion)
129	Medium	[M - CH ₃] ⁺
87	High	[M - C ₄ H ₉] ⁺ (Loss of tert-butyl group)
74	High	McLafferty Rearrangement Product
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)
45	Medium	[COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **5,5-dimethylhexanoic acid** to determine its molecular structure.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **5,5-dimethylhexanoic acid** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters for both ^1H and ^{13}C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

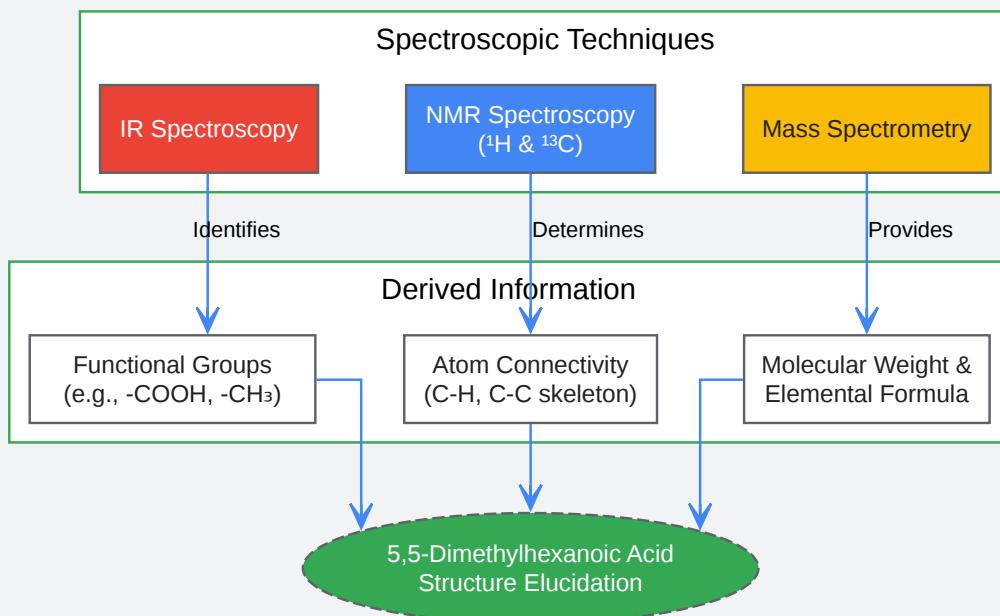
Objective: To identify the functional groups present in **5,5-dimethylhexanoic acid**.

Methodology:

- Sample Preparation (for a liquid sample):
 - Place a drop of neat **5,5-dimethylhexanoic acid** onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the spectrometer.
 - Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.[\[1\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5,5-dimethylhexanoic acid**.


Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis:
 - The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
 - Identify the molecular ion peak to determine the molecular weight of the compound.[\[2\]](#)[\[3\]](#)
 - Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for carboxylic acids include alpha-cleavage and McLafferty rearrangement.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **5,5-dimethylhexanoic acid**.

Spectroscopic Analysis Workflow for 5,5-Dimethylhexanoic Acid

[Click to download full resolution via product page](#)

Caption: Logical flow from spectroscopic techniques to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. 5,5-Dimethylhexanoic acid | C8H16O2 | CID 3015183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,5-Dimethylhexanoic acid | SIELC Technologies [sielc.com]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Data of 5,5-Dimethylhexanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274113#5-5-dimethylhexanoic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com